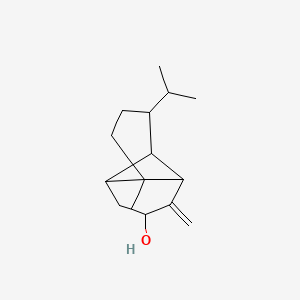
Lemnalol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Lemnalol is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure and stereochemistry make it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lemnalol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps involve functional group transformations, such as hydroxylation and isopropylation, to introduce the desired substituents. The reaction conditions often require precise control of temperature, pressure, and catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective processes. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Lemnalol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the tricyclic core or the substituents.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
Chemistry
In chemistry, Lemnalol is used as a model compound to study stereochemistry and reaction mechanisms. Its complex structure makes it an ideal candidate for exploring new synthetic methodologies and catalysts.
Biology
In biological research, this compound may be used to investigate its effects on cellular processes. Its unique structure could interact with specific enzymes or receptors, providing insights into biochemical pathways.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s structure may serve as a scaffold for designing drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
作用機序
The mechanism by which Lemnalol exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biochemical pathways.
類似化合物との比較
Similar Compounds
Camphor: A bicyclic compound with a similar structure but different functional groups.
Borneol: Another bicyclic compound with a hydroxyl group, used in traditional medicine.
Isoborneol: An isomer of borneol with similar properties.
Uniqueness
Lemnalol is unique due to its tricyclic structure and specific stereochemistry. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.
特性
分子式 |
C15H24O |
|---|---|
分子量 |
220.35 g/mol |
IUPAC名 |
1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decan-4-ol |
InChI |
InChI=1S/C15H24O/c1-8(2)10-5-6-15(4)11-7-12(16)9(3)14(15)13(10)11/h8,10-14,16H,3,5-7H2,1-2,4H3 |
InChIキー |
LPXOPRGPLUWGKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC2(C3C1C2C(=C)C(C3)O)C |
同義語 |
lemnalol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one](/img/structure/B1251075.png)
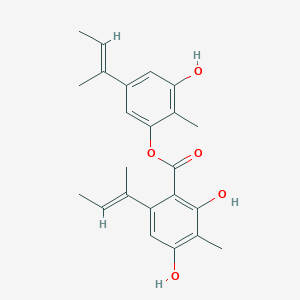
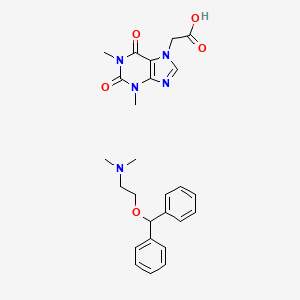
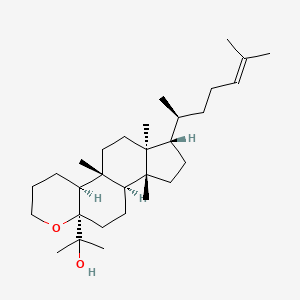
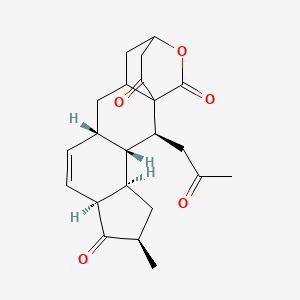
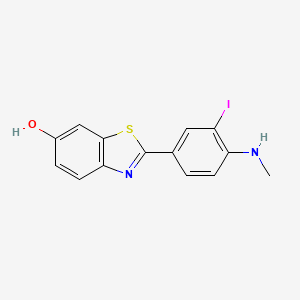
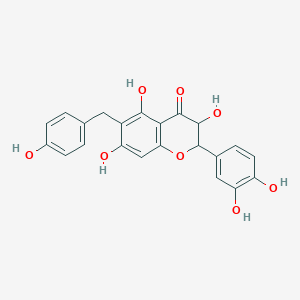
![2-(1,3-Benzodioxol-5-yl)-3,5,6,8-tetramethoxy-7-[(3-methyl-2-butenyl)oxy]-4H-1-benzopyran-4-one](/img/structure/B1251084.png)
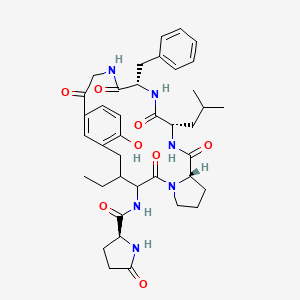
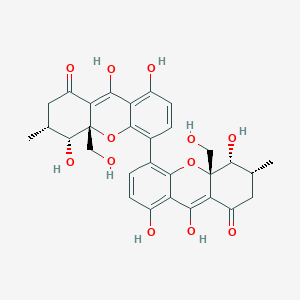
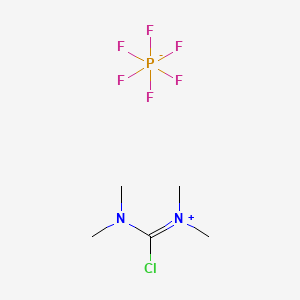

![(3R,4R,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one](/img/structure/B1251096.png)

